molecular formula C18H20N2O4S B7139144 N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide

Cat. No.: B7139144
M. Wt: 360.4 g/mol
InChI Key: PJTROPMKKPVRDC-UHFFFAOYSA-N
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Description

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzamide core, substituted with a methyl group and a methylsulfonylphenyl group, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(13-6-10-16(11-7-13)25(3,23)24)17(21)20-15-8-4-14(5-9-15)18(22)19-2/h4-12H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTROPMKKPVRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the amide group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide involves inhibition of the cyclooxygenase-2 (COX-2) enzyme. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.

Uniqueness

N-methyl-4-[2-(4-methylsulfonylphenyl)propanoylamino]benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors. Its potential to release moderate amounts of nitric oxide (NO) to decrease cardiovascular side effects is a notable advantage .

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